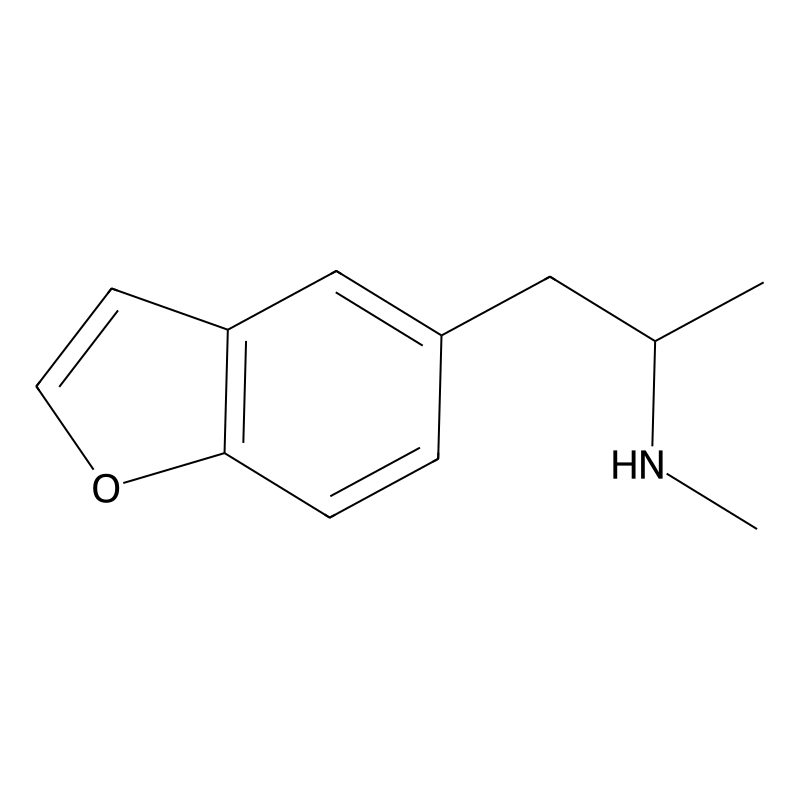

1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identification and Classification

Potential Research Areas

Due to its structural similarity to known psychoactive substances, 5-MAPB has potential research applications in the field of neuroscience. Here are some areas where it could be investigated:

- Understanding the mechanisms of action of psychoactive drugs: By comparing the effects of 5-MAPB with those of related drugs, researchers might gain insights into how these substances interact with the brain's neurotransmitter systems [].

- Development of new therapeutic agents: The knowledge gained from studying 5-MAPB could contribute to the development of medications for treating conditions like depression, anxiety, or Parkinson's disease [].

Limitations of Current Research

It's important to note that currently, there is limited scientific research available on 5-MAPB. Most information about the substance comes from online sources and anecdotal reports, which lack the rigor and control of controlled scientific studies [].

1-(Benzofuran-5-yl)-N-Methylpropan-2-amine, commonly referred to as 5-MAPB, is a synthetic compound belonging to the class of substituted phenethylamines. It features a benzofuran moiety, which combines a benzene ring with a furan ring. This compound is structurally related to other psychoactive substances, particularly 3,4-methylenedioxymethamphetamine (MDMA), and is often categorized as a new psychoactive substance (NPS) due to its stimulant properties and potential for recreational use. The chemical structure of 5-MAPB positions it as a candidate for research in neuropharmacology, especially concerning its effects on serotonin and dopamine systems in the brain .

The mechanism of action of 5-MAPB is unknown. However, its structural similarity to MDMA suggests it might interact with neurotransmitter systems like dopamine and serotonin in the central nervous system, potentially leading to stimulant and hallucinogenic effects []. Further research is necessary to elucidate its specific mechanism.

Research indicates that 5-MAPB exhibits significant biological activity, particularly as a psychoactive substance. It has been shown to increase extracellular serotonin levels in the brain, similar to the effects of MDMA. This serotonergic activity suggests potential entactogenic effects, characterized by enhanced emotional connectivity and empathy . Furthermore, studies have indicated that 5-MAPB may also influence dopamine transport mechanisms, exhibiting stimulant properties akin to amphetamines .

- Acylation: Starting from a methylenedioxyphenethylamine precursor.

- Demethylation: Modifying the methyl group on the nitrogen atom.

- Cyclization: Forming the benzofuran structure through cyclization reactions involving appropriate precursors .

Due to its structural similarity with MDMA and other related compounds, existing synthetic methodologies for these substances may provide insights into potential synthesis routes for 5-MAPB.

While primarily recognized as a recreational drug due to its psychoactive effects, 5-MAPB has potential applications in research settings focused on:

- Neuroscience: Investigating its effects on neurotransmitter systems could provide insights into mood disorders and neuropharmacology.

- Drug Development: Understanding its mechanism of action might lead to the development of new therapeutic agents targeting serotonin and dopamine pathways.

- Toxicology Studies: Evaluating its safety profile compared to established psychoactive substances like MDMA could inform public health responses .

Interaction studies of 5-MAPB have revealed that it significantly affects neurotransmitter systems. Specifically:

- Serotonin Transporter Interaction: It may act as a substrate for serotonin transporters, leading to increased serotonin release.

- Dopamine Transporter Interaction: Evidence suggests that 5-MAPB can promote reverse transport of dopamine, indicating stimulant-like properties more comparable to amphetamines than cocaine .

These interactions underline the importance of further research into the pharmacodynamics and potential therapeutic uses of this compound.

Several compounds share structural similarities with 1-(benzofuran-5-yl)-N-Methylpropan-2-amine. Key comparisons include:

| Compound Name | Structural Features | Similarities with 5-MAPB | Unique Aspects |

|---|---|---|---|

| 3,4-methylenedioxymethamphetamine | Methylenedioxy group | Both are psychoactive and affect serotonin | More established safety profile |

| 5-(2-Aminopropyl)benzofuran | Benzofuran core | Similar stimulant effects | Less potent than 5-MAPB |

| 6-(2-Aminopropyl)benzofuran | Different position of amino group | Shares entactogenic properties | May have different side effect profiles |

| 1-(benzofuran-2-yl)-N-methylpropan-2-amine | Benzofuran with different substitution | Similar pharmacological profile | Distinct structure leading to varied effects |

These comparisons highlight the uniqueness of 5-MAPB within the benzofuran family due to its specific structural characteristics and pronounced biological activity.

Molecular Formula and Weight

1-(Benzofuran-5-yl)-N-methylpropan-2-amine has the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. The compound consists of a benzofuran core (a fused benzene and furan ring system) substituted with an N-methylpropan-2-amine side chain at the 5-position of the benzofuran moiety.

IUPAC and Common Nomenclature

The IUPAC name is 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine, reflecting the substitution pattern and functional groups. The compound is commonly abbreviated as 5-MAPB (5-(2-methylaminopropyl)benzofuran) in scientific literature and regulatory contexts.

Chemical Synonyms and Identifiers

The compound is recognized by multiple synonyms and identifiers (Table 1):

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1354631-77-8 |

| PubChem CID | 102336592 |

| UNII | XW34GUY2OY |

| SMILES | CC(CC1=CC2=C(C=C1)OC=C2)NC |

| InChIKey | ZOVRTIPCNFERHY-UHFFFAOYSA-N |

Additional synonyms include N,α-dimethyl-5-benzofuranethanamine and 5-(N-methyl-2-aminopropyl)benzofuran.

Classification and Relation to Other Compounds

Benzofuran Class of Compounds

Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring system. Substituted benzofurans, such as 5-MAPB, are pharmacologically significant due to their structural similarity to neurotransmitters and psychoactive agents. The benzofuran scaffold is a common motif in natural products (e.g., psoralen) and synthetic drugs.

Relation to Phenethylamine Derivatives

5-MAPB belongs to the substituted phenethylamine family, characterized by a phenethylamine backbone (a benzene ring linked to an ethylamine chain) with modifications. Unlike classical phenethylamines, 5-MAPB incorporates a benzofuran ring instead of a simple phenyl group, altering its pharmacokinetic and pharmacodynamic properties.

Structural Comparison with MDMA and Amphetamine

- MDMA (3,4-methylenedioxymethamphetamine): Both compounds share an N-methylated ethylamine side chain, but MDMA features a methylenedioxy-substituted benzene ring, whereas 5-MAPB uses a benzofuran system.

- Amphetamine: The absence of the benzofuran ring and methylenedioxy group in amphetamine results in distinct pharmacological effects, primarily limited to dopamine and norepinephrine modulation.

Physical and Chemical Properties

Physicochemical Characteristics

Key physicochemical properties include (Table 2):

| Property | Value |

|---|---|

| Boiling Point | 279.8 ± 15.0 °C (predicted) |

| Density | 1.043 ± 0.06 g/cm³ |

| pKa | 10.26 ± 0.10 |

These values are derived from computational models and analog compounds.

Stability and Reactivity Profile

The compound’s stability is influenced by the benzofuran ring’s aromaticity and the secondary amine group. Under acidic conditions, the amine may form salts (e.g., hydrochloride or succinate), enhancing solubility. Oxidation of the furan ring is a potential degradation pathway, necessitating storage in inert environments.

Structural Conformations and Isomers

5-MAPB exhibits chirality at the α-carbon of the ethylamine side chain, yielding (R)- and (S)-enantiomers. The (S)-enantiomer shows higher affinity for serotonin transporters compared to the (R)-form, mirroring trends observed in MDMA enantiomers. Computational studies suggest that the benzofuran ring adopts a planar conformation, minimizing steric hindrance.

Synthetic Routes and Methodologies

The synthesis of 1-(benzofuran-5-yl)-N-methylpropan-2-amine involves multiple strategic approaches utilizing various catalytic systems and reaction conditions. The benzofuran core structure provides a versatile scaffold for chemical modifications, enabling the development of diverse synthetic methodologies.

Copper-Catalyzed Synthetic Pathways

Copper-catalyzed synthesis represents one of the most extensively studied approaches for benzofuran construction. The intramolecular oxygen-hydrogen/carbon-hydrogen coupling reaction utilizing copper acetate in the presence of cesium carbonate as a base has demonstrated exceptional efficiency for benzofuran formation [1]. This methodology employs pyridine as the solvent under reflux conditions, achieving yields ranging from 60 to 90 percent [1].

The mechanism involves initial proton abstraction followed by radical transfer between the substrate and copper catalyst to generate key intermediates [1]. Subsequent cyclization, oxidation via copper acetate, and deprotonation by the base system leads to benzofuran derivative formation [1]. This established synthetic route has been successfully employed for gram-scale synthesis of target molecules, demonstrating its practical utility for large-scale preparation [1].

Alternative copper-catalyzed approaches utilize copper chloride in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as the base system [1]. This methodology treats substituted salicylaldehyde-derived Schiff bases with substituted alkenes using dimethylformamide as the solvent at room temperature [1]. The reaction proceeds through coupling of base-generated intermediates with copper acetylide species, followed by reductive elimination, acidification, and rearrangement to provide trifluoroethyl-substituted benzofuran derivatives in yields of 45 to 93 percent [1].

A three-component tandem cyclization approach using copper catalysis has been developed for the one-pot synthesis of indole-benzofuran bis-heterocycles [2]. This catalytic system utilizes readily available starting materials including terminal alkynes, salicylaldehydes, and indoles, enabling predictable synthesis with broad substrate versatility and excellent regiocontrol [2]. The reaction proceeds via a sequential pathway involving A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization [2].

Base-Catalyzed Synthetic Approaches

Base-catalyzed methodologies represent an important class of synthetic approaches that do not require transition metal catalysts. These methods typically employ strong inorganic bases such as potassium carbonate or cesium carbonate to facilitate benzofuran ring formation through nucleophilic cyclization mechanisms [3].

One prominent base-catalyzed approach involves the treatment of substituted salicylaldehydes with diversely substituted nitro epoxides in the absence of metal catalysts [4]. This methodology utilizes potassium carbonate as the base in dimethylformamide solvent at 110 degrees Celsius, providing substituted benzofuran derivatives in yields ranging from 33 to 84 percent [4]. The reaction mechanism proceeds through deprotonation, followed by epoxide ring opening to generate key intermediates, which subsequently undergo intramolecular cyclization and water elimination to yield the desired benzofuran products [4].

Base-catalyzed condensation reactions between phenols and various carbonyl compounds have also been employed for benzofuran synthesis [5]. These reactions typically require elevated temperatures (110 to 130 degrees Celsius) and extended reaction times (12 to 24 hours) to achieve complete conversion [5]. The methodology shows particular effectiveness with electron-rich phenolic substrates and activated carbonyl partners [5].

Catalyst-Free Synthesis Methods

Catalyst-free synthetic methodologies offer environmentally benign alternatives for benzofuran construction, eliminating the need for expensive transition metal catalysts while maintaining high synthetic efficiency. These approaches typically rely on thermal activation and carefully designed substrates that undergo spontaneous cyclization under appropriate reaction conditions [4] [6].

The catalyst-free reaction between nitroepoxides and salicylaldehydes represents a particularly elegant example of this methodology [4]. The reaction utilizes potassium carbonate and dimethylformamide at 110 degrees Celsius, with reactions completed after 12 hours in yields of 33 to 84 percent [4]. The highest yields were obtained using 3-nitrosalicylaldehyde as the substrate [4]. Evidence for the proposed mechanism includes detection of released acetate anion using Fourier transform infrared spectroscopy and isolation and structure determination of critical intermediates [4].

Thermal cyclization of hydroxyl-substituted aryl alkynes with sulfur ylides represents another catalyst-free approach [5]. This methodology involves successive reactions in acetonitrile in the absence of catalysts to afford tricyclic benzofuran derivatives through facile pathways [5]. The process includes formation of isomers followed by nucleophile addition to generate intermediates, with subsequent cyclization leading to aromatic ring formation [5].

Alternative Synthetic Strategies

Alternative synthetic strategies encompass a diverse range of methodologies including electrochemical approaches, photochemical reactions, and novel rearrangement processes. These methods often provide unique advantages in terms of selectivity, mild reaction conditions, or access to structurally distinct benzofuran derivatives.

Electrochemical synthesis represents an emerging area of interest for benzofuran construction [7]. The electrochemical cyclization of 2-alkynylphenols with various diselenides in the presence of platinum electrodes using acetonitrile as the solvent provides substituted benzofuran heterocycles in high yields [7]. The synthetic pathway involves formation of seleniranium intermediates, which undergo nucleophilic cyclization to furnish the desired benzofuran derivatives [7].

The interrupted Pummerer reaction represents a novel synthetic strategy for benzofuran construction [1]. This methodology treats phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride to provide numerous benzofuran derivatives [1]. The synthetic pathway involves electrophilic activation of alkynyl sulfoxides followed by nucleophilic substitution with phenols to generate intermediates via an interrupted Pummerer reaction [1]. Subsequent sigmatropic rearrangement and deprotonation yield the target benzofuran molecules [1].

Visible-light-mediated catalysis has emerged as an attractive approach for benzofuran synthesis [1]. The visible-light-promoted cyclization between disulfides and enynes in N-methylpyrrolidone solvent affords high yields of benzofuran heterocycles without requiring photocatalysts, oxidants, transition metals, or additives [1]. This reaction pathway involves radical-mediated processes including 5-exo-dig cyclization, nucleophilic substitution, and aromatization to afford target molecules [1].

Analytical Detection and Quantification

Analytical detection and quantification of 1-(benzofuran-5-yl)-N-methylpropan-2-amine requires sophisticated instrumental techniques capable of providing accurate identification and precise quantification in complex biological and chemical matrices. The compound's physicochemical properties, including its molecular weight of 189.25 grams per mole and its structural characteristics, necessitate the use of advanced analytical methodologies [8].

Chromatographic Techniques

Gas chromatography-mass spectrometry represents the gold standard for benzofuran derivative analysis, providing excellent separation efficiency and definitive identification capabilities [9] [10]. The technique has been extensively validated for the quantification of psychoactive benzofurans in biological matrices with detection limits ranging from 0.5 to 10 nanograms per milliliter [9]. Sample preparation typically involves solid-phase extraction followed by derivatization using heptafluorobutyric anhydride at 70 degrees Celsius for 30 minutes [11].

The gas chromatographic separation utilizes capillary columns such as the DB-5 (10 meters by 0.1 millimeters by 0.1 millimeters) with temperature programming from 70 degrees Celsius to 300 degrees Celsius [11]. Mass spectrometric detection employs electron impact ionization with full-scan acquisition from mass-to-charge ratio 50 to 500 [11]. The method demonstrates excellent precision with relative standard deviations typically below 15 percent for quality control samples [11].

High-performance liquid chromatography provides complementary analytical capabilities, particularly for thermally labile compounds or those requiring aqueous sample matrices [12]. Reversed-phase liquid chromatography using C18 stationary phases with gradient elution employing water and acetonitrile mobile phases achieves excellent separation of benzofuran derivatives [12]. Detection limits for liquid chromatography methods typically range from 10 to 100 nanograms per milliliter depending on the detection system employed [12].

Thin-layer chromatography serves as a valuable screening technique for benzofuran derivatives, providing rapid qualitative analysis capabilities [13]. The method utilizes silica gel plates with suitable mobile phases for ascending or horizontal development [13]. Visualization employs various reagent systems including potassium permanganate solution, Dragendorff reagent, or Sonnenschein reagents, with detection limits of 250 to 500 nanograms for most benzofuran compounds [13].

Mass Spectrometry Methods

Ultra-high-performance liquid chromatography tandem mass spectrometry represents the most sensitive and specific analytical technique for benzofuran quantification [11]. The method employs reversed-phase C18 columns (2.1 by 75 millimeters, 1.7 micrometers particle size) with linear gradient elution using 0.1 percent formic acid in water and acetonitrile [11]. Detection utilizes triple quadrupole mass spectrometry operated in multiple reaction monitoring mode via positive electrospray ionization [11].

The analytical method demonstrates exceptional sensitivity with detection limits as low as 0.4 to 0.625 picograms per liter for certain analytes [11]. Sample preparation involves direct loading of 100 microliters of biological fluid onto phospholipid removal cartridges, followed by protein precipitation with 400 microliters of methanol [11]. The method has been validated for serum, urine, and hair matrices with excellent precision and accuracy [11].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides valuable capabilities for molecular weight determination and structural characterization of benzofuran derivatives [14]. The technique offers high mass accuracy and resolution, enabling confident molecular formula assignment and isotope pattern analysis [14]. Sample preparation involves co-crystallization with appropriate matrix compounds such as α-cyano-4-hydroxycinnamic acid [14].

Atmospheric pressure chemical ionization represents an alternative ionization technique particularly useful for less polar benzofuran derivatives [12]. The method provides excellent sensitivity and reduced matrix effects compared to electrospray ionization for certain compound classes [12]. Ion trap mass spectrometry enables multi-stage fragmentation experiments, providing detailed structural information for unknown benzofuran metabolites [12].

Spectroscopic Identification Approaches

Nuclear magnetic resonance spectroscopy provides definitive structural identification of benzofuran derivatives through detailed analysis of proton and carbon-13 spectra [15] [16]. The technique enables complete structural characterization including determination of substitution patterns, stereochemistry, and conformational preferences [15]. High-field instruments operating at 600 megahertz or higher provide excellent spectral resolution and sensitivity [15].

Proton nuclear magnetic resonance spectra of benzofuran derivatives typically exhibit characteristic resonances for the benzofuran aromatic protons between 7.0 and 7.8 parts per million [15] [16]. The aliphatic side chain protons appear in the region from 1.0 to 4.0 parts per million, with the N-methyl group typically observed as a singlet around 2.9 parts per million [15]. Two-dimensional correlation experiments such as correlation spectroscopy and heteronuclear single quantum coherence provide valuable connectivity information [15].

Carbon-13 nuclear magnetic resonance spectroscopy enables determination of the complete carbon framework of benzofuran derivatives [15] [16]. The benzofuran aromatic carbons typically resonate between 110 and 160 parts per million, while aliphatic carbons appear in the region from 20 to 60 parts per million [15] [16]. Attached proton test and distortionless enhancement by polarization transfer experiments facilitate assignment of carbon multiplicities [15].

Infrared spectroscopy provides valuable functional group identification capabilities for benzofuran derivatives [15]. Characteristic absorption bands include the aromatic carbon-carbon stretching vibrations around 1600 and 1500 reciprocal centimeters, the carbon-hydrogen bending vibrations around 1450 reciprocal centimeters, and the furan ring vibrations around 1020 reciprocal centimeters [15]. Secondary amine stretching appears as a weak band around 3300 reciprocal centimeters [15].

Ultraviolet-visible spectroscopy enables characterization of the electronic transitions in benzofuran chromophores [17]. The benzofuran ring system typically exhibits absorption maxima around 250 to 280 nanometers corresponding to π to π* transitions [17]. The molar extinction coefficients are typically in the range of 5,000 to 15,000 liters per mole per centimeter, enabling sensitive detection and quantification [17].

Metabolite Synthesis and Characterization

The metabolic transformation of 1-(benzofuran-5-yl)-N-methylpropan-2-amine generates multiple metabolites through various enzymatic pathways. Understanding these metabolic processes requires comprehensive synthesis and characterization of the resulting metabolites to support analytical method development and toxicological assessment.

Primary Metabolic Pathways

The primary metabolic pathways for benzofuran derivatives involve phase I oxidative transformations catalyzed by cytochrome P450 enzymes [18] [19]. Hydroxylation represents the predominant metabolic pathway, with cytochrome P450 2D6 and cytochrome P450 1A1 serving as the primary enzymes responsible for benzofuran ring hydroxylation [18] [19]. These enzymes introduce hydroxyl groups at various positions on the benzofuran moiety, generating hydroxylated metabolites with altered pharmacokinetic properties [18].

N-dealkylation constitutes another major metabolic pathway, primarily mediated by cytochrome P450 3A4 and cytochrome P450 3A5 enzymes [19]. This pathway involves removal of the N-methyl group to generate the corresponding primary amine metabolite [19]. The reaction proceeds through formation of a carbinolamine intermediate, which spontaneously decomposes to yield the dealkylated product and formaldehyde [19].

Deamination represents a significant metabolic transformation catalyzed by monoamine oxidase A enzymes [19]. This pathway involves oxidative deamination of the primary amine functionality to generate corresponding aldehyde intermediates, which are subsequently oxidized to carboxylic acid metabolites [19]. The reaction requires nicotinamide adenine dinucleotide as a cofactor and generates ammonia as a byproduct [19].

Ring cleavage represents a more complex metabolic pathway involving multiple cytochrome P450 enzymes [20]. This transformation results in opening of the furan ring to generate ring-opened metabolites with completely altered structural features [20]. The mechanism likely involves initial epoxidation followed by hydrolytic ring opening and subsequent rearrangement processes [20].

Synthetic Routes to Metabolites

Synthetic preparation of benzofuran metabolites requires development of specific methodologies tailored to each target structure. Hydroxylated metabolites can be synthesized through selective hydroxylation reactions using various oxidizing agents [21]. Hydrogen peroxide in combination with biomimetic iron or manganese porphyrin catalysts provides effective hydroxylation under mild conditions [21]. The reaction proceeds through formation of high-valent metal-oxo intermediates that insert oxygen atoms into carbon-hydrogen bonds [21].

Osmium tetroxide-catalyzed dihydroxylation provides an alternative approach for generating diol metabolites [22]. This reaction proceeds through formation of cyclic osmate esters, which undergo hydrolysis to yield the corresponding diols with high stereoselectivity [22]. Subsequent oxidative cleavage using sodium periodate can generate aldehyde or ketone functionalities if required [22].

N-dealkylated metabolites can be synthesized through selective cleavage of N-methyl groups using various reagents [23]. Boron tribromide provides effective N-demethylation under anhydrous conditions at low temperatures [23]. The reaction proceeds through formation of boron-nitrogen complexes followed by nucleophilic displacement [23]. Alternative approaches include photochemical N-dealkylation using ultraviolet irradiation in the presence of appropriate sensitizers [23].

Ring-opened metabolites require more complex synthetic strategies involving controlled ring-opening reactions [24]. Ozonolysis of the furan ring followed by reductive workup provides access to dialdehyde intermediates, which can be further transformed to the desired ring-opened products [24]. Alternative approaches include acid-catalyzed ring opening followed by appropriate functional group manipulations [24].

Conjugated metabolites such as glucuronides can be synthesized through enzymatic or chemical glucuronidation reactions [19]. Uridine diphosphate glucuronic acid serves as the glucuronyl donor in enzymatic reactions catalyzed by UDP-glucuronosyltransferase enzymes [19]. Chemical glucuronidation can be accomplished using activated glucuronyl donors such as acetobromo-α-D-glucuronic acid methyl ester under basic conditions [19].

Analytical Detection of Metabolites

Detection and quantification of benzofuran metabolites requires analytical methods capable of distinguishing closely related structural variants while maintaining sensitivity and selectivity in complex biological matrices [18] [11]. Liquid chromatography tandem mass spectrometry represents the method of choice for metabolite analysis due to its excellent selectivity and sensitivity [18] [11].

The analytical method employs reversed-phase liquid chromatography with gradient elution to achieve baseline separation of parent compound and metabolites [11]. Mobile phases consisting of water with 0.1 percent formic acid and acetonitrile provide optimal chromatographic performance [11]. Column temperature optimization at 40 degrees Celsius enhances peak shape and resolution [11].

Mass spectrometric detection utilizes multiple reaction monitoring with compound-specific precursor and product ion transitions [11]. Hydroxylated metabolites typically exhibit mass shifts of +16 atomic mass units relative to the parent compound, while N-dealkylated metabolites show mass decreases of -14 atomic mass units [11]. Ring-opened metabolites display characteristic fragmentation patterns reflecting their altered structural features [11].

Sample preparation for metabolite analysis typically involves protein precipitation followed by solid-phase extraction to remove matrix interferences [11]. Hydrolysis of conjugated metabolites using β-glucuronidase enables determination of total metabolite concentrations [11]. Stable isotope-labeled internal standards provide optimal quantitative accuracy and precision [11].

Method validation encompasses determination of linearity, accuracy, precision, selectivity, and stability for each metabolite [11]. Calibration curves typically span three orders of magnitude with lower limits of quantification in the low nanogram per milliliter range [11]. Quality control samples at multiple concentration levels ensure analytical reliability throughout the analytical run [11].

Gas chromatography-mass spectrometry provides complementary analytical capabilities, particularly for volatile metabolites or those amenable to derivatization [9]. Silylation or acylation reactions convert polar metabolites to more volatile derivatives suitable for gas chromatographic analysis [9]. The technique offers excellent reproducibility and established spectral libraries for compound identification [9].

XLogP3

Other CAS

1354631-79-0

Wikipedia

6-MAPB